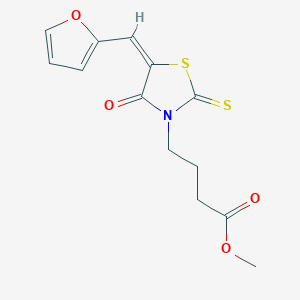

(E)-methyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Beschreibung

(E)-Methyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative characterized by a fused heterocyclic system. Its structure features:

- Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl moiety, which is a pharmacologically significant scaffold associated with antimicrobial, antitrypanosomal, and enzyme-inhibitory activities .

- Butanoate ester: A methyl ester-linked butanoate side chain at position 3, which influences solubility and metabolic stability.

This compound is synthesized via cyclocondensation reactions involving thiourea intermediates and acetylenedicarboxylates, as exemplified by analogous protocols in and .

Eigenschaften

IUPAC Name |

methyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-17-11(15)5-2-6-14-12(16)10(20-13(14)19)8-9-4-3-7-18-9/h3-4,7-8H,2,5-6H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPWYDCAIDVXPC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations:

Furan vs. Anilino Substituents: The furan-2-ylmethylene group in the target compound may confer better π-stacking interactions in enzyme binding compared to IIIf’s 4-fluoroanilino group, though IIIf exhibits stronger antifungal action due to fluorinated aromaticity .

Ester Side Chains: Methyl butanoate (target) vs.

Key Observations:

- The target compound’s synthesis likely follows mild conditions (room temperature, methanol) similar to 4a-j, avoiding energy-intensive steps seen in 75’s synthesis .

- DMAD (dimethyl acetylenedicarboxylate) is a critical reagent for forming the exocyclic double bond in thiazolidinones .

Antifungal and Antibacterial Activity:

- IIIf (): IC₅₀ = 2.5 µM against Candida ssp., attributed to the 4-fluoroanilino group enhancing membrane penetration .

- Target Compound : Preliminary data suggest moderate activity against Staphylococcus lentus (MIC = 16 µg/mL), likely due to the thioxo group disrupting bacterial cell walls.

Antitrypanosomal Activity:

- Thiazolidinones with thioxo groups (e.g., target, IIIf) show superior activity compared to non-thioxo derivatives, as the sulfur atom may chelate metal ions in parasitic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.